molecular formula C20H23NOS B1359502 2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-71-3

2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1359502
CAS No.: 898782-71-3
M. Wt: 325.5 g/mol
InChI Key: CWVOULCMRXEDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone is a specialized chemical compound with the molecular formula C20H23NOS. This compound is characterized by its unique structure, which includes a benzophenone core substituted with a thiomorpholinomethyl group and two methyl groups at the 2 and 3 positions. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction.

    Introduction of the Thiomorpholinomethyl Group: The thiomorpholinomethyl group is introduced via a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the benzophenone intermediate.

    Methylation: The final step involves the methylation of the benzophenone derivative at the 2 and 3 positions using methylating agents such as methyl iodide under basic conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as halides or alkoxides replace the sulfur atom.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, leading to the modulation of enzymatic activities or receptor functions. The benzophenone core may also participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes .

Comparison with Similar Compounds

2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives and thiomorpholine-containing compounds. Similar compounds include:

    Benzophenone: A simpler structure without the thiomorpholinomethyl group, commonly used as a photoinitiator.

    Thiomorpholine: A sulfur-containing heterocycle used in various chemical syntheses.

    4’-Methylthiomorpholinomethyl benzophenone: A closely related compound with a single methyl group, differing in its chemical reactivity and applications.

The uniqueness of 2,3-Dimethyl-4’-thiomorpholinomethyl benzophenone lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-4-3-5-19(16(15)2)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVOULCMRXEDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642917
Record name (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-71-3
Record name Methanone, (2,3-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-4'-thiomorpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.